4-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a chloro-substituted benzene ring, a furan ring, and a sulfonamide group, making it a unique structure with potential biological activities.
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth .
Mode of Action
Sulfonamides typically work by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of dihydrofolic acid, a precursor to folic acid . This disrupts bacterial growth and proliferation.
Biochemical Pathways
Based on the typical action of sulfonamides, it can be inferred that the compound likely affects the folate synthesis pathway .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
By inhibiting the synthesis of folic acid, sulfonamides can effectively halt the growth and proliferation of susceptible bacteria .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of sulfonamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 3-furanmethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chlorobenzenesulfonyl chloride is reacted with 3-furanmethanol in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Handling: Handling of large quantities of starting materials and solvents.
Reactor Design: Use of industrial reactors that allow for efficient mixing and temperature control.
Purification: Implementation of large-scale purification techniques such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and inhibition.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the furan ring.
N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide: Lacks the chloro group.
4-chloro-N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide: Has a different position of the furan ring.
Uniqueness
4-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is unique due to the presence of both the chloro group and the furan ring, which may contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S/c13-10-1-3-11(4-2-10)19(16,17)14-7-12(15)9-5-6-18-8-9/h1-6,8,12,14-15H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMYNUNHGACAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC(C2=COC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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